molecular formula C10H15N3O2 B018952 tert-Butyl (2-aminopyridin-3-yl)carbamate CAS No. 103409-35-4

tert-Butyl (2-aminopyridin-3-yl)carbamate

Cat. No.: B018952
CAS No.: 103409-35-4
M. Wt: 209.24 g/mol
InChI Key: SXUNEZVLKFWFPF-UHFFFAOYSA-N
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Description

tert-Butyl (2-aminopyridin-3-yl)carbamate: is an organic compound with the molecular formula C11H17N3O2 It is a derivative of pyridine and is characterized by the presence of a tert-butyl group attached to a carbamate moiety, which is further linked to a 2-aminopyridin-3-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (2-aminopyridin-3-yl)carbamate typically involves the reaction of 2-aminopyridine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The general reaction scheme is as follows:

2-aminopyridine+tert-butyl chloroformatetert-Butyl (2-aminopyridin-3-yl)carbamate\text{2-aminopyridine} + \text{tert-butyl chloroformate} \rightarrow \text{this compound} 2-aminopyridine+tert-butyl chloroformate→tert-Butyl (2-aminopyridin-3-yl)carbamate

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-Butyl (2-aminopyridin-3-yl)carbamate can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles such as halides, amines, and alcohols.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Chemistry: tert-Butyl (2-aminopyridin-3-yl)carbamate is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in medicinal chemistry and materials science.

Biology: In biological research, this compound can be used to study the interactions of pyridine derivatives with biological macromolecules. It may also be employed in the development of bioactive compounds with potential therapeutic applications.

Medicine: The compound has potential applications in drug discovery and development. It can be used as a scaffold for designing new pharmaceuticals, particularly those targeting specific enzymes or receptors.

Industry: In the industrial sector, this compound can be utilized in the production of specialty chemicals and advanced materials. Its unique chemical properties make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of tert-Butyl (2-aminopyridin-3-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • tert-Butyl (2-((3-aminopyridin-2-yl)amino)ethyl)carbamate
  • tert-Butyl (1-(3-aminopyridin-2-yl)piperidin-3-yl)carbamate

Comparison: tert-Butyl (2-aminopyridin-3-yl)carbamate is unique due to its specific structure, which includes a tert-butyl group and a 2-aminopyridin-3-yl moiety. This structure imparts distinct chemical and biological properties compared to similar compounds. For example, the presence of the tert-butyl group can influence the compound’s solubility, stability, and reactivity, making it suitable for specific applications in medicinal chemistry and industrial processes.

Properties

IUPAC Name

tert-butyl N-(2-aminopyridin-3-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O2/c1-10(2,3)15-9(14)13-7-5-4-6-12-8(7)11/h4-6H,1-3H3,(H2,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXUNEZVLKFWFPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(N=CC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90908364
Record name tert-Butyl hydrogen (2-aminopyridin-3-yl)carbonimidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90908364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103409-35-4
Record name tert-Butyl hydrogen (2-aminopyridin-3-yl)carbonimidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90908364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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